(4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxolan-2-one is a chemical compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of two trifluoromethyl groups attached to a dioxolane ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with trifluoromethylating agents in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-quality product.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxane
- (4S,5S)-4,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one
Uniqueness
(4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxolan-2-one is unique due to its specific structural configuration and the presence of two trifluoromethyl groups. This configuration imparts distinct chemical properties, such as increased stability and reactivity, which differentiate it from similar compounds.
Properties
Molecular Formula |
C5H2F6O3 |
---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
(4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H2F6O3/c6-4(7,8)1-2(5(9,10)11)14-3(12)13-1/h1-2H/t1-,2-/m0/s1 |
InChI Key |
SGGPSSHEWWGIPZ-LWMBPPNESA-N |
Isomeric SMILES |
[C@H]1([C@H](OC(=O)O1)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1(C(OC(=O)O1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.